

Part 1: Core Molecular Identity and Physicochemical Characteristics

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Compound of Interest

Compound Name: 3-Cyano-2,6-dihydroxy-5-fluoropyridine

Cat. No.: B056694

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3-Cyano-2,6-dihydroxy-5-fluoropyridine (CAS No. 113237-18-6) is a substituted pyridine derivative whose unique arrangement of functional groups—a nitrile, two hydroxyl groups, and a fluorine atom—renders it a highly valuable and reactive intermediate.

Molecular Weight and Formula

The molecular weight is a fundamental parameter for any chemical compound, critical for stoichiometric calculations in synthesis, quantitative analysis, and high-resolution analytical techniques. The precise determination of mass is also essential for structural elucidation via mass spectrometry.

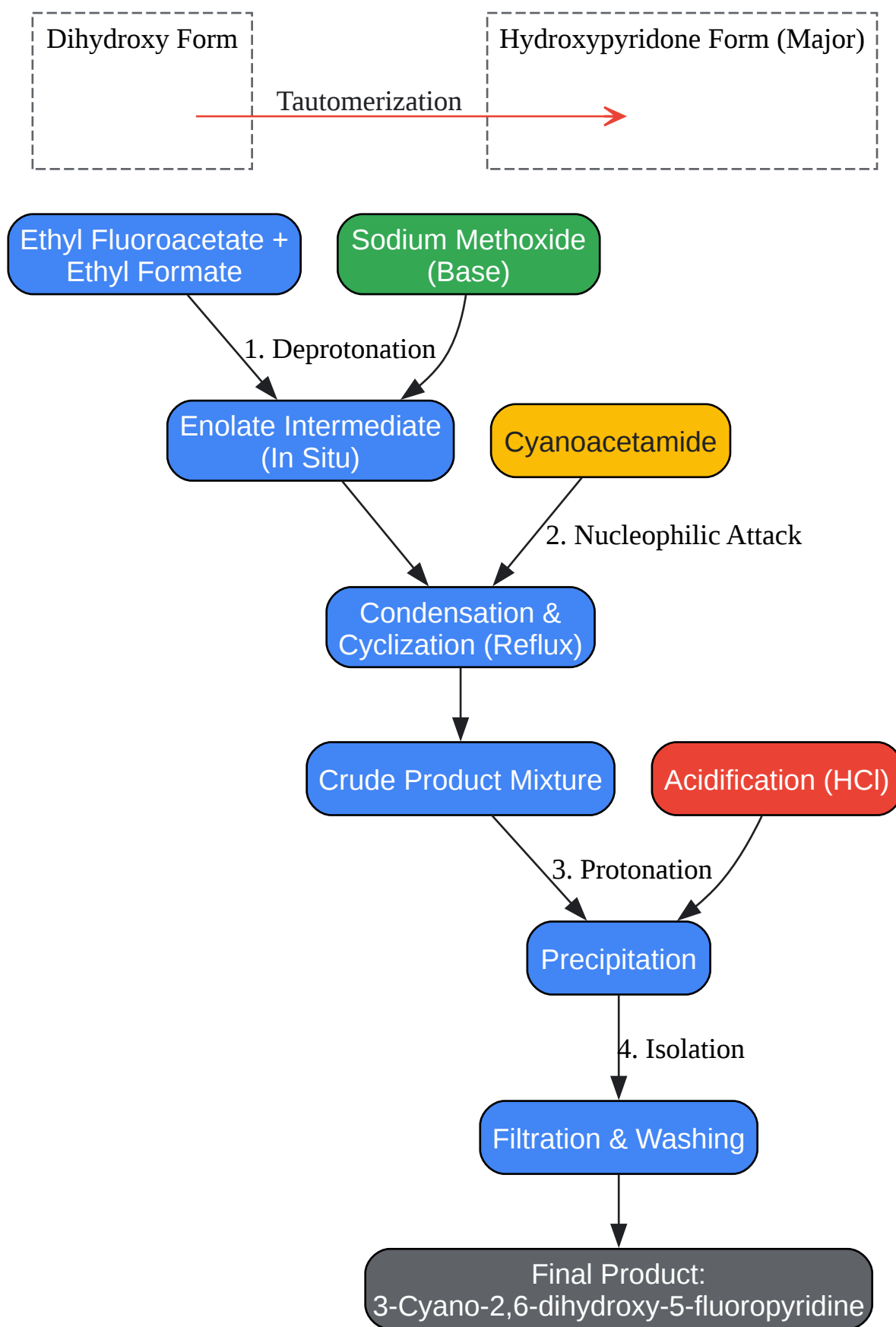
Parameter	Value	Source
Molecular Formula	C ₆ H ₃ FN ₂ O ₂	[1] [2] [3] [4] [5] [6]
Average Molecular Weight	154.10 g/mol	[2] [3]
Monoisotopic Mass	154.01785550 Da	[2]

The Average Molecular Weight (often listed as Molecular Weight) is calculated using the weighted average of the natural abundances of the isotopes of each element. This value is indispensable for gravimetric analysis and preparing solutions of a specific molarity. In contrast, the Monoisotopic Mass is calculated using the mass of the most abundant isotope of each

element. This is the value of primary importance in high-resolution mass spectrometry (HRMS), where it allows for the unambiguous determination of the elemental composition of a molecule.

Tautomerism: A Critical Consideration

A key feature of this molecule is its existence in multiple tautomeric forms. While named as a "dihydroxy" pyridine, it predominantly exists in the more stable pyridone and hydroxypyridone forms in equilibrium. This is a crucial insight for predicting its reactivity and intermolecular interactions. The IUPAC name, 5-fluoro-6-hydroxy-2-oxo-1H-pyridine-3-carbonitrile, correctly identifies the most likely stable tautomer.^{[1][2]}



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Caption: Synthetic workflow for **3-Cyano-2,6-dihydroxy-5-fluoropyridine**.

Part 3: Applications in Advanced Chemical Synthesis

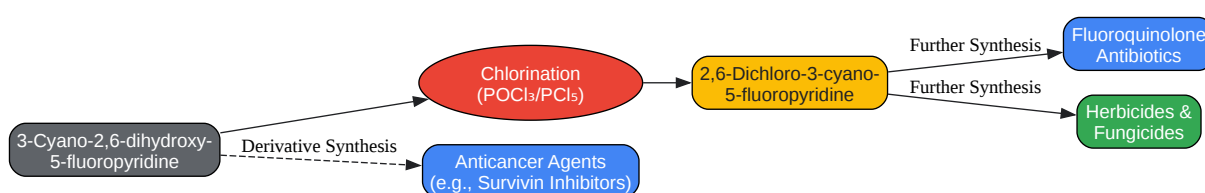
The true value of **3-Cyano-2,6-dihydroxy-5-fluoropyridine** lies in its utility as a versatile precursor. Its functional groups can be selectively modified to build more complex molecules.

Keystone Intermediate for Antibacterials

The most significant application is its role in the synthesis of naphthyridine and quinolone antibacterial agents. [7][8] The dihydroxy-pyridine is first converted into the more reactive 2,6-dichloro-3-cyano-5-fluoropyridine intermediate. This is typically achieved using potent chlorinating agents like a mixture of phosphorus oxychloride (POCl_3) and phosphorus pentachloride (PCl_5). [7] This dichloro-intermediate is a cornerstone for building the core structure of many fluoroquinolone antibiotics. [6]

Platform for Agrochemicals and Anticancer Agents

The chlorinated derivative, 2,6-dichloro-3-cyano-5-fluoropyridine, is also a building block for modern agrochemicals, including herbicides and fungicides. [9] Furthermore, the broader class of 3-cyanopyridine derivatives has been extensively investigated for therapeutic applications. Studies have shown that molecules derived from this scaffold can induce apoptosis in cancer cells and act as modulators of key survival proteins like survivin. [1][10]

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Caption: Key synthetic applications derived from the title compound.

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